1-[(3-Chlorophenyl)methyl]-3-methylurea
Description
Significance of Substituted Urea (B33335) Scaffolds in Chemical Science
Substituted urea scaffolds are considered "privileged structures" in medicinal chemistry due to their versatile biological activities. The urea moiety's ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets such as enzymes and receptors. This has led to the development of numerous urea-containing drugs with applications as anticancer agents, antivirals, and more. Beyond pharmaceuticals, substituted ureas are also crucial in the agrochemical industry, with many herbicides functioning through a urea-based mechanism.
Historical Development and Relevance of Arylmethylurea Derivatives
The development of arylmethylurea derivatives has a rich history rooted in the quest for biologically active compounds. Early research into this class of molecules was often driven by the need for new therapeutic agents and crop protection solutions. The synthesis of urea by Friedrich Wöhler in 1828 is often cited as a landmark event in the history of organic chemistry, and since then, the modification of the urea structure has been a continuous area of exploration. Arylmethylurea derivatives, in particular, have been investigated for a wide range of pharmacological activities, including as kinase inhibitors, which are crucial in cancer therapy.
Rationale and Scope of Academic Research on 1-[(3-Chlorophenyl)methyl]-3-methylurea
While dedicated research publications on this compound are scarce, the rationale for its academic study can be inferred from the known properties of its constituent parts. The presence of a 3-chlorophenyl group is a common feature in many bioactive molecules, often influencing their pharmacokinetic and pharmacodynamic properties. The methylurea (B154334) component is also a well-established pharmacophore.
Academic research on this compound would likely focus on several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs, followed by thorough characterization of their chemical and physical properties.
Biological Screening: Evaluating the compound's activity against a panel of biological targets, such as kinases, proteases, or receptors, to identify potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how modifications to the chemical structure affect its biological activity. This could involve altering the position of the chlorine atom on the phenyl ring or changing the substitution on the urea nitrogen.
The following table provides a summary of the key physicochemical properties of this compound, based on available data. uni.lu
| Property | Value |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 3 |
Overview of Research Trends for Chlorophenyl-Substituted Urea Compounds
Research into chlorophenyl-substituted urea compounds is an active and evolving field. A significant trend is the development of these compounds as herbicides. Many commercial herbicides are based on a phenylurea structure and act by inhibiting photosynthesis in target weeds. nih.govontosight.ai The substitution pattern on the phenyl ring, including the presence and position of chlorine atoms, is critical for their herbicidal activity and selectivity. nih.gov
In the realm of medicinal chemistry, chlorophenyl-substituted ureas are being investigated as potent inhibitors of various enzymes, particularly kinases. researchgate.net For instance, several diaryl ureas containing a chlorophenyl moiety have shown promise as anticancer agents by targeting signaling pathways involved in tumor growth and proliferation. researchgate.net The development of multi-kinase inhibitors is a particularly active area, with researchers aiming to create single molecules that can target multiple pathways involved in cancer progression.
The following interactive table summarizes some examples of research on chlorophenyl-substituted urea derivatives and their applications.
| Compound Class | Research Focus | Potential Application |
| Diaryl Ureas | Kinase Inhibition | Anticancer Therapy researchgate.net |
| Phenylurea Herbicides | Photosystem II Inhibition | Agriculture (Weed Control) nih.govontosight.ai |
| Adamantyl-Phenyl Ureas | Soluble Epoxide Hydrolase Inhibition | Cardiovascular and Inflammatory Diseases |
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-11-9(13)12-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQRJYAJWXWNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3 Chlorophenyl Methyl 3 Methylurea
Established and Novel Synthetic Routes
The preparation of 1-[(3-Chlorophenyl)methyl]-3-methylurea can be achieved through various synthetic strategies, ranging from conventional methods to more modern, sustainable approaches.
Conventional Approaches to Urea (B33335) Synthesis
The most common and established method for the synthesis of unsymmetrical ureas such as this compound involves the reaction of an amine with an isocyanate. In this case, the reaction would proceed between 3-chlorobenzylamine (B151487) and methyl isocyanate. This nucleophilic addition reaction is typically straightforward and provides the desired urea in good yield.
Another conventional approach involves the use of phosgene (B1210022) or its safer equivalents, like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). The reaction of 3-chlorobenzylamine with phosgene or triphosgene would generate an intermediate isocyanate, which then reacts with methylamine (B109427) to form the final product. Alternatively, CDI can be used to couple 3-chlorobenzylamine and methylamine directly, avoiding the handling of highly toxic phosgene.
The synthesis of analogous urea compounds has been reported using similar methodologies. For instance, the reaction of various substituted anilines with isocyanates is a widely employed method for creating diverse urea derivatives. mdpi.comnih.gov
Optimization of Reaction Parameters and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of catalysts.
For the reaction between an amine and an isocyanate, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used to prevent side reactions of the isocyanate with the solvent. The reaction is often carried out at room temperature, although gentle heating may be required to drive the reaction to completion. The use of a slight excess of one of the reactants can also influence the yield.
In syntheses involving phosgene equivalents like triphosgene, the reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. Careful control of the stoichiometry of the reagents is essential to avoid the formation of unwanted byproducts.
Table 1: General Reaction Parameters for Urea Synthesis
| Parameter | Typical Conditions |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Temperature | 0 °C to reflux |
| Base (if applicable) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Reactant Ratio | 1:1 to 1:1.2 (Amine:Isocyanate) |
This table presents generalized conditions based on analogous urea syntheses and may require optimization for the specific synthesis of this compound.
Sustainable and Green Chemistry Methodologies for Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For urea synthesis, this includes the use of safer reagents and solvents, as well as catalytic methods that minimize waste.
One green approach involves the use of carbon dioxide (CO₂) as a C1 source for the carbonyl group in the urea moiety. This method often requires the use of a catalyst and dehydrating agent to drive the reaction between the amine and CO₂. While this approach is highly desirable from an environmental perspective, it can be challenging to achieve high yields and selectivity for unsymmetrical ureas.
Another sustainable strategy is the use of bio-based solvents or performing reactions under solvent-free conditions. Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and energy consumption. reading.ac.uk The development of catalytic, one-pot procedures for the synthesis of unsymmetrical ureas from amines and a carbonyl source represents a significant advancement in green chemistry. mdpi.comrsc.org
Functionalization and Derivatization Strategies
The chemical modification of this compound can be explored to generate analogs with potentially altered biological or material properties. These modifications can be targeted at either the chlorophenyl ring or the methylurea (B154334) moiety.
Synthesis of Analogs with Modifications on the Chlorophenyl Ring
The chlorophenyl ring of this compound offers several possibilities for functionalization. Standard aromatic substitution reactions can be employed to introduce a variety of functional groups.
For example, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could be used to introduce substituents onto the aromatic ring, although the directing effects of the existing chloro and benzylurea (B1666796) groups would need to be considered.
Alternatively, a more versatile approach is to synthesize analogs by starting from different substituted benzylamines. A wide range of substituted benzylamines are commercially available or can be readily synthesized, allowing for the introduction of various functional groups at different positions on the phenyl ring. For instance, using a 3-bromo- (B131339) or 3-iodobenzylamine (B1197719) would allow for subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, alkyl, or alkynyl groups.
The synthesis of various 1-(adamantan-1-ylmethyl)-3-(halophenyl)ureas demonstrates the feasibility of incorporating different halogen substituents on the phenyl ring. nih.govresearchgate.net
Table 2: Examples of Potential Analogs with Chlorophenyl Ring Modifications
| Starting Benzylamine | Resulting Urea Analog |
| 3-Chloro-4-fluorobenzylamine | 1-[(3-Chloro-4-fluorophenyl)methyl]-3-methylurea |
| 3-Bromo-benzylamine | 1-[(3-Bromophenyl)methyl]-3-methylurea |
| 3-(Trifluoromethyl)benzylamine | 1-{[3-(Trifluoromethyl)phenyl]methyl}-3-methylurea |
This table illustrates potential analogs that could be synthesized by employing appropriately substituted benzylamines in the conventional urea synthesis.
Synthesis of Analogs with Substitutions on the Methylurea Moiety
Modification of the methylurea portion of the molecule can also lead to a diverse range of analogs. One approach is to replace methylamine with other primary or secondary amines in the synthesis, leading to different N'-substituents. For example, using ethylamine (B1201723) would yield 1-[(3-Chlorophenyl)methyl]-3-ethylurea, while using a cyclic amine like piperidine (B6355638) would result in a corresponding N'-cyclic urea derivative.
Furthermore, the nitrogen atoms of the urea group can be further functionalized. For instance, N-alkylation of the urea nitrogens can be achieved, although selectivity can be a challenge. Studies on the N-alkylation of ureas with alcohols have shown that this transformation is possible, often requiring a catalyst and specific reaction conditions. uno.edu The reactivity of the two nitrogen atoms in this compound would likely differ, potentially allowing for selective functionalization.
Table 3: Examples of Potential Analogs with Methylurea Moiety Modifications
| Reactant with 3-Chlorobenzyl isocyanate | Resulting Urea Analog |
| Ethylamine | 1-[(3-Chlorophenyl)methyl]-3-ethylurea |
| Propylamine | 1-[(3-Chlorophenyl)methyl]-3-propylurea |
| Dimethylamine | 1-[(3-Chlorophenyl)methyl]-3,3-dimethylurea |
This table provides examples of potential analogs that could be synthesized by reacting 3-chlorobenzyl isocyanate with different amines.
Diversification through Scaffold Hopping Approaches
Scaffold hopping is a prominent strategy in medicinal chemistry aimed at the discovery of novel molecular frameworks that retain the biological activity of a parent compound. This approach involves modifying the core structure, or scaffold, of a molecule to identify new chemotypes with potentially improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. For the parent compound, this compound, scaffold hopping can be envisioned through several key transformations, including bioisosteric replacement of the aromatic ring and intramolecular cyclization to form new heterocyclic systems.
Bioisosteric Replacement of the Phenyl Ring:
A common scaffold hopping technique involves the replacement of a carbocyclic aromatic ring, such as the 3-chlorophenyl group, with a heteroaromatic ring. This bioisosteric replacement can maintain or improve the key interactions with a biological target while altering the physicochemical properties of the molecule. For instance, replacing the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can introduce hydrogen bond acceptors, potentially leading to new interactions with a target protein and improving solubility.
The synthesis of such analogs would typically involve the reaction of a heteroarylmethylamine with methyl isocyanate. For example, the synthesis of a pyridinyl analog would start from the corresponding (chloropyridinyl)methanamine.
Intramolecular Cyclization to Form Heterocyclic Scaffolds:
Another powerful scaffold hopping strategy involves intramolecular cyclization of the linear urea structure to generate a rigid, heterocyclic core. This transformation can significantly alter the three-dimensional shape of the molecule, which can have a profound impact on its biological activity. For N-benzyl-N'-methylureas, an intramolecular cyclization can lead to the formation of imidazolidinone derivatives.
The following table illustrates potential scaffold hopping strategies for this compound, along with the rationale for each modification. The biological data presented is hypothetical and serves to exemplify the expected outcomes of such a strategy.
| Parent Compound | Hopped Scaffold | Synthetic Strategy | Rationale for Hopping | Hypothetical Biological Activity (IC50 in nM) |
| This compound | 1-[(6-Chloropyridin-2-yl)methyl]-3-methylurea | Reaction of (6-chloropyridin-2-yl)methanamine (B1142981) with methyl isocyanate. | Introduction of a nitrogen atom in the aromatic ring to act as a hydrogen bond acceptor and potentially improve solubility and metabolic stability. | 50 |
| This compound | 1-[(5-Chloropyrimidin-2-yl)methyl]-3-methylurea | Reaction of (5-chloropyrimidin-2-yl)methanamine (B151774) with methyl isocyanate. | Introduction of two nitrogen atoms to further modulate electronic properties and hydrogen bonding potential. | 75 |
| This compound | 1-(3-Chlorobenzyl)-3-methylimidazolidin-2-one | Intramolecular cyclization of a derivative with an appropriate leaving group on the benzylic position, or via a catalyzed reaction. | Creation of a more rigid, five-membered heterocyclic core to lock the conformation and potentially enhance binding affinity. nih.gov | 30 |
| This compound | 1-(3-Chlorobenzyl)-3-methyl-1,3,5-triazinan-2-one | Multi-step synthesis involving the condensation of the parent urea with formaldehyde (B43269) and an amine. | Introduction of a six-membered heterocyclic ring with additional nitrogen atoms to explore different spatial arrangements and interactions. | 120 |
These examples demonstrate the versatility of scaffold hopping as a tool for chemical diversification. By systematically altering the core structure of this compound, it is possible to generate a library of novel compounds with diverse physicochemical and pharmacological properties, thereby increasing the probability of identifying a lead candidate with superior characteristics.
Structural Characterization and Conformational Analysis of 1 3 Chlorophenyl Methyl 3 Methylurea
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the precise structure of a molecule like 1-[(3-Chlorophenyl)methyl]-3-methylurea. Each technique provides unique and complementary information.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for a complete assignment of all proton and carbon signals.
¹H NMR: This technique would identify all unique proton environments. The spectrum would be expected to show distinct signals for the methyl group protons, the methylene (B1212753) bridge protons, the two N-H protons of the urea (B33335) moiety, and the aromatic protons on the 3-chlorophenyl ring. The splitting patterns and coupling constants of the aromatic signals would confirm the 1,3-substitution pattern.
¹³C NMR: This spectrum would reveal the number of chemically distinct carbon atoms. Signals would be expected for the methyl carbon, the methylene carbon, the urea carbonyl carbon, and the carbons of the chlorophenyl ring.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the N-H proton and the adjacent methylene protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, confirming the connectivity of the entire molecular framework, such as the link between the methylene bridge and the chlorophenyl ring.
A hypothetical data table for the expected ¹H and ¹³C NMR shifts is presented below, based on general chemical shift principles.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C=O | - | ~158-162 |
| CH₃ | ~2.7 (doublet) | ~25-30 |
| CH₂ | ~4.3 (doublet) | ~45-50 |
| NH (methyl side) | ~5.8-6.2 (quartet) | - |
| NH (benzyl side) | ~6.5-7.0 (triplet) | - |
| Aromatic CH | ~7.0-7.4 (multiplets) | ~120-140 |
| Aromatic C-Cl | - | ~134 |
| Aromatic C-CH₂ | - | ~140 |
Vibrational (IR, Raman) Spectroscopy
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1630-1680 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the urea group (Amide I band). N-H stretching vibrations would appear as one or two bands in the 3200-3400 cm⁻¹ region. The C-N stretching vibrations would be found in the 1200-1400 cm⁻¹ range. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching vibration (typically below 800 cm⁻¹), would also be present, confirming the key functional groups.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations would be expected to produce strong signals.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=O Stretch (Urea) | 1630-1680 |
| N-H Bend / C-N Stretch | 1500-1600 |
| Aromatic C=C Stretch | 1450-1600 |
| C-Cl Stretch | 600-800 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a molecule with very high accuracy. Using an electrospray ionization (ESI) source, the compound would be ionized, typically forming a protonated molecule [M+H]⁺. The instrument would measure the mass-to-charge ratio (m/z) of this ion to four or more decimal places. This precise mass measurement allows for the unambiguous determination of the molecular formula (C₉H₁₁ClN₂O for the neutral molecule). Further fragmentation analysis (MS/MS) could be performed to confirm the structure by breaking the molecule apart and analyzing the resulting fragments, which would correspond to logical pieces of the parent structure, such as the 3-chlorobenzyl cation.
| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |
| [M] | C₉H₁₁³⁵ClN₂O | 198.0560 |
| [M+H]⁺ | C₉H₁₂³⁵ClN₂O⁺ | 199.0638 |
| [M+Na]⁺ | C₉H₁₁³⁵ClN₂ONa⁺ | 221.0457 |
X-ray Diffraction Studies of Crystalline Forms
Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information in the solid state.
Solid-State Molecular Conformation
X-ray diffraction analysis would determine the precise three-dimensional arrangement of atoms in the crystal lattice. This includes exact bond lengths, bond angles, and torsion angles. This data would reveal the preferred conformation of the molecule in the solid state, such as the orientation of the 3-chlorophenyl ring relative to the urea backbone and the geometry of the urea group itself, which is typically planar.
Supramolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules pack together in the crystal. The urea functional group is an excellent hydrogen bond donor (two N-H groups) and acceptor (the carbonyl oxygen). Therefore, it is highly probable that the crystal structure would be dominated by intermolecular hydrogen bonds. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional networks. The analysis would detail the specific atoms involved in these hydrogen bonds and their geometries (distances and angles). Other, weaker interactions, such as C-H···π or π-π stacking between the phenyl rings, could also play a role in stabilizing the crystal packing.
Conformational Landscape and Dynamic Behavior
The conformational flexibility of this compound is primarily dictated by rotation around three key single bonds: the C(aryl)-CH₂, the CH₂-N, and the (O=)C-N(methyl) bonds. The interplay of steric hindrance, electronic effects, and potential intramolecular interactions governs the relative energies of the possible conformers and the barriers to their interconversion.
Computational chemistry provides powerful tools for mapping the potential energy surface (PES) of flexible molecules and identifying stable conformers. For this compound, density functional theory (DFT) calculations are typically employed to model its conformational space.
The analysis begins by considering the rotation around the urea C-N bonds. Due to the partial double bond character resulting from delocalization of the nitrogen lone pair into the carbonyl group, rotation around these bonds is significantly hindered. Theoretical calculations on analogous N-alkyl and N-aryl ureas suggest that the energy barrier for this rotation is typically in the range of 8-10 kcal/mol. acs.orgresearchgate.net This restricted rotation leads to the existence of distinct cis and trans isomers with respect to the orientation of the substituents on the nitrogen atoms relative to the carbonyl group.
Furthermore, rotation around the N-C(benzyl) and C(aryl)-C(benzyl) bonds defines the orientation of the 3-chlorophenyl group relative to the urea moiety. Potential energy surface scans, performed by systematically varying the dihedral angles of these bonds, can reveal the lowest energy conformations. For benzyl (B1604629) amides and related structures, conformations where the aromatic ring is perpendicular or gauche to the plane of the amide or urea group are often favored, as this minimizes steric repulsion. researchgate.netwarwick.ac.uk
The presence of the chlorine atom at the meta position of the phenyl ring is not expected to introduce a significant steric bias for one particular conformer over another, unlike an ortho substituent. However, its electronic influence can subtly affect the charge distribution and rotational barriers within the molecule.
Based on theoretical studies of similar molecules, a set of plausible low-energy conformers can be identified. The relative energies of these conformers determine their equilibrium populations.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ₁ (C₂-C₁-C₇-N₁) (°) | Dihedral Angle τ₂ (C₁-C₇-N₁-C₈) (°) |
|---|---|---|---|
| A | 0.00 | 90 | 180 |
| B | 0.85 | -90 | 180 |
| C | 1.50 | 60 | -60 |
Note: The data in this table are hypothetical and based on typical values for structurally related compounds.
Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide invaluable insights into the dynamic conformational behavior of molecules in solution. auremn.org.bracs.org
For this compound, proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy can confirm the presence of different conformers if their rate of interconversion is slow on the NMR timescale. At room temperature, if the rotational barriers are low, the observed NMR spectrum will show time-averaged signals for the different conformations.
However, by using variable-temperature (VT) NMR spectroscopy, it is often possible to study the dynamic processes. warwick.ac.uk As the temperature is lowered, the rate of interconversion between conformers decreases. If the temperature is lowered sufficiently to a point where this interconversion becomes slow, separate signals for each populated conformer may be observed. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. mdpi.com
For instance, the hindered rotation around the urea C-N bonds can be probed by monitoring the signals of the methyl group and the methylene protons. The presence of multiple conformers in slow exchange would lead to a splitting of these signals at low temperatures.
| Bond | Typical Rotational Barrier (ΔG‡) (kcal/mol) | Experimental Technique |
|---|---|---|
| (O=)C-N(alkyl) | 8 - 12 | Dynamic NMR Spectroscopy |
| N-C(aryl) | 2 - 5 | Dynamic NMR Spectroscopy / Computational Chemistry |
| C(aryl)-C(alkyl) | < 2 | Computational Chemistry |
Note: The data presented are typical values derived from the literature for analogous molecular structures and are intended for illustrative purposes. acs.orgresearchgate.netmdpi.com
In addition to NMR, X-ray crystallography could provide definitive information on the conformation of this compound in the solid state. This would reveal the preferred dihedral angles and intramolecular interactions in the crystalline form, offering a valuable point of comparison with the solution-phase studies and theoretical calculations.
Computational Chemistry and Chemoinformatics in the Study of 1 3 Chlorophenyl Methyl 3 Methylurea
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations are foundational in computational chemistry, offering a highly detailed view of a molecule's electronic structure. These ab initio or Density Functional Theory (DFT) methods can predict a wide range of properties for 1-[(3-Chlorophenyl)methyl]-3-methylurea from first principles.
By solving approximations of the Schrödinger equation, QM methods can determine the distribution of electrons within the this compound molecule. This information is critical for predicting its stability and reactivity. Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule's surface, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the oxygen of the carbonyl group and the nitrogen atoms of the urea (B33335) moiety would be expected to be regions of negative potential, while the hydrogen atoms on the methyl and amine groups would show positive potential. This map is invaluable for predicting how the molecule might interact with other molecules, including biological receptors, through non-covalent interactions like hydrogen bonding.
Table 1: Hypothetical Quantum Mechanical Properties of this compound This table is illustrative and shows the type of data that would be generated from a DFT (B3LYP/6-31G) calculation.*
| Property | Predicted Value | Unit | Significance |
| HOMO Energy | -6.8 | eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 | eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 | eV | Predicts chemical reactivity and stability |
| Dipole Moment | 4.2 | Debye | Measures overall polarity of the molecule |
| Total Energy | -1050.7 | Hartrees | Ground state energy of the optimized geometry |
Spectroscopic Property Simulations
Quantum mechanical calculations can also simulate various types of spectra, which can be used to validate the structure of a synthesized compound or to interpret experimental data. For this compound, theoretical calculations could predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
Simulated IR spectra are derived from the calculation of vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. Key predicted peaks for this compound would include the C=O stretch of the urea group, N-H stretching and bending frequencies, and vibrations associated with the chlorinated aromatic ring.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are highly sensitive to the chemical environment of each atom. These theoretical shifts provide a powerful tool for assigning peaks in experimentally obtained NMR spectra, confirming the compound's structural integrity.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound This table provides an example of key vibrational frequencies that would be calculated to simulate an IR spectrum.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Urea NH | 3450 |
| C-H Stretch | Aromatic Ring | 3100 |
| C-H Stretch | Methyl/Methylene (B1212753) | 2950 |
| C=O Stretch | Urea Carbonyl | 1680 |
| C-Cl Stretch | Chlorophenyl | 750 |
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule (ligand) like this compound might bind to a macromolecular target, typically a protein. This is a cornerstone of structure-based drug design.
Molecular docking simulations place the 3D structure of this compound into the binding site of a protein of interest. The process involves sampling a vast number of possible orientations and conformations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. The goal is to identify the most favorable binding mode, which is often the one with the lowest energy score. The selection of the protein target would be based on prior knowledge of the bioactivity of similar urea-based compounds.
Once the optimal binding pose is identified, the specific interactions between this compound and the protein's amino acid residues are analyzed in detail. These interactions are predominantly non-covalent and can include:
Hydrogen Bonds: The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group), making it highly likely to form these strong, directional interactions with residues in a protein's active site.
Hydrophobic Interactions: The 3-chlorophenyl group and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
Visualizing this network of interactions provides a structural hypothesis for the molecule's mechanism of action and can guide future efforts to optimize its binding affinity and selectivity.
Table 3: Example of Predicted Interactions from a Docking Study of this compound with a Hypothetical Kinase Target This table illustrates the kind of detailed interaction data generated from a molecular docking simulation analysis.
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |
| Urea Carbonyl (C=O) | Lysine-72 (Backbone NH) | Hydrogen Bond | 2.1 |
| Urea NH (next to methyl) | Glutamate-91 (Sidechain O) | Hydrogen Bond | 2.5 |
| Chlorophenyl Ring | Leucine-135 (Sidechain) | Hydrophobic | 3.8 |
| Chlorine Atom | Aspartate-145 (Sidechain O) | Halogen Bond | 3.1 |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a potential binding event, Molecular Dynamics (MD) simulations introduce motion and flexibility, offering a more realistic representation of the biological environment. An MD simulation would model the this compound molecule and its target protein, surrounded by water molecules and ions, over a period of time (typically nanoseconds to microseconds).
By solving Newton's equations of motion for every atom in the system, MD simulations can:
Assess the stability of the binding pose predicted by docking. Unstable interactions will often break apart during the simulation.
Reveal conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy with greater accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which accounts for solvent effects and entropic contributions.
These simulations provide a dynamic view of the ligand-protein complex, confirming the key interactions and providing a more robust estimate of binding affinity.
Conformational Stability and Dynamics in Solution/Binding Pockets
Understanding the three-dimensional structure and flexibility of this compound is fundamental to deciphering its biological activity. The molecule's conformation dictates how it fits into a target's binding pocket and the non-covalent interactions it can form.
Computational methods like molecular dynamics (MD) simulations are employed to study the conformational landscape of the molecule. nih.gov These simulations model the atomic movements over time, considering the forces between atoms and the influence of the surrounding environment, such as water or a protein's active site. nih.gov By analyzing the trajectories from MD simulations, researchers can identify the most stable, low-energy conformations of the molecule.
Thermodynamics of Ligand-Target Binding
The affinity of this compound for its biological target is quantified by the binding free energy (ΔG). A more negative ΔG indicates a stronger and more stable interaction. Computational methods, particularly alchemical free energy calculations based on molecular dynamics simulations, provide a powerful tool for predicting these values. nih.gov
These calculations compute the free energy change of transforming the ligand into a set of non-interacting "dummy" particles, both in solution and within the binding pocket of the target protein. The difference between these two values yields the absolute binding free energy. This approach naturally incorporates the critical contributions of enthalpy (from interactions like hydrogen bonds and van der Waals forces) and entropy (changes in the flexibility of the ligand, protein, and solvent upon binding). nih.gov
For example, a simulation might reveal that while the molecule forms strong hydrogen bonds with the target (favorable enthalpy), the entropic cost of restricting its flexible side chains in the binding pocket is significant. By dissecting the thermodynamics, researchers can understand the driving forces behind binding and rationally modify the molecule's structure—for instance, by rigidifying a flexible linker to reduce the entropic penalty—to improve its affinity. These methods can evaluate different binding poses and unambiguously identify the most favorable one. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com This allows for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. For a series of analogs based on the this compound scaffold, QSAR is an invaluable tool.
Selection and Calculation of Molecular Descriptors
The foundation of a QSAR model is the conversion of chemical structures into numerical descriptors. wiley.com These descriptors quantify various aspects of the molecule's physicochemical properties. For urea derivatives, a wide range of descriptors can be calculated using specialized software. scispace.com They are generally categorized as follows:
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe properties like size, shape, branching, and connectivity. nih.govhufocw.org
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, including molecular surface area and volume. hufocw.org
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). hufocw.org
Constitutional Descriptors: Simple counts of atoms, bonds, rings, and molecular weight.
Physicochemical Descriptors: Properties like hydrophobicity (logP), polarizability, and hydrogen bonding capacity. nih.gov
In studies of related urea-containing inhibitors, descriptors related to size, degree of branching, aromaticity, and polarizability have been shown to be important for activity. nih.govnih.gov
Table 1: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Class | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Topological | Topological Index (TI2) | Molecular size, shape, and branching |
| Geometrical | Gravitational Index | 3D aspects of molecular structure |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Physicochemical | Polarizability (α) | Deformability of the electron cloud |
| Hybrid | Charged Partial Surface Area (CPSA) | Propensity for polar interactions |
This table is interactive. You can sort and filter the data.
Predictive Model Development and Validation Strategies
Once descriptors are calculated for a set of molecules with known activities, a mathematical model is built. A common approach is Multiple Linear Regression (MLR), which creates a linear equation relating the most relevant descriptors to biological activity. scispace.comnih.gov More advanced, non-linear methods like Partial Least Squares (PLS) and Support Vector Machines (SVM) are also frequently used, particularly for complex structure-activity relationships. nih.gov
A crucial step is model validation to ensure its statistical robustness and predictive power. scispace.com This involves several strategies:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used, where the model is repeatedly built on a subset of the data and tested on the remaining data point. A high cross-validated correlation coefficient (q²) indicates good internal consistency.
External Validation: The dataset is initially split into a training set (for model building) and a test set (for validation). The model's ability to accurately predict the activity of the test set compounds, which were not used in its creation, is the ultimate measure of its predictive utility. nih.gov
Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled dataset. The resulting models should have very low correlation coefficients, confirming that the original model is not due to a chance correlation. scispace.com
A validated QSAR model for the this compound series can then be used to predict the potency of novel derivatives before they are synthesized.
Chemoinformatic Approaches
Chemoinformatics employs computational methods to analyze large chemical datasets, aiding in the identification of promising new drug candidates.
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those most likely to bind to a drug target. researchgate.net If the 3D structure of the target for this compound is known, structure-based virtual screening (e.g., molecular docking) can be performed. This involves computationally placing thousands or millions of compounds from databases like ChemDiv into the target's binding site and scoring their fit. chemdiv.com
Alternatively, if the target structure is unknown but other active molecules are available, ligand-based methods like pharmacophore modeling can be used. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. This model is then used as a 3D query to search compound libraries for molecules that match these features. nih.gov
These screening efforts can identify novel scaffolds or derivatives of this compound with potentially improved activity. Furthermore, chemoinformatic principles are used in library design. For instance, a "privileged scaffold" like the chlorophenyl-urea moiety can be used as a starting point to create a focused library of compounds. nih.gov By systematically varying the substituents on the phenyl ring and the methyl group, a diverse set of analogs can be designed in silico. These designs can be filtered for desirable drug-like properties (e.g., appropriate molecular weight, logP) before being prioritized for synthesis and testing, streamlining the drug discovery process. nih.gov
Network Pharmacology Analysis
A comprehensive review of scientific literature and established chemoinformatics databases reveals a significant finding: as of the current date, there are no specific network pharmacology studies publicly available for the compound this compound.
Network pharmacology is a field of study that utilizes computational and systems biology approaches to understand the complex interactions between drug molecules, their multiple protein targets, and the biological pathways they modulate. This methodology involves several key steps:
Target Identification: Predicting the potential protein targets of a compound using various computational methods such as molecular docking, pharmacophore modeling, and machine learning algorithms trained on known drug-target interactions.
Network Construction: Building a comprehensive network that illustrates the relationships between the predicted drug targets, associated diseases, and relevant signaling pathways.
Pathway and Functional Enrichment Analysis: Analyzing the constructed network to identify key biological pathways and molecular functions that are significantly affected by the compound's interactions with its targets.
Despite the availability of numerous tools and databases for performing such analyses—for instance, STRING for protein-protein interactions, KEGG for pathway mapping, and various platforms for target prediction—these methodologies have not yet been applied to or published for this compound.
Consequently, data regarding the predicted protein targets, the construction of a compound-target-pathway network, and the subsequent analysis of protein-protein interactions and enriched biological pathways for this compound are not available in the existing scientific literature. The generation of data tables detailing these aspects is therefore not possible.
Further research employing in silico network pharmacology approaches would be required to elucidate the potential molecular mechanisms and biological activities of this compound from a systems-level perspective.
Molecular Mechanisms and Biological Target Engagement of 1 3 Chlorophenyl Methyl 3 Methylurea
Receptor Binding and Modulation Studies (in vitro)
Agonist/Antagonist/Modulator Characterization:In the absence of functional assay data, the characterization of this compound as a receptor agonist, antagonist, or modulator cannot be determined.
To generate the requested detailed article, in vitro pharmacological studies specifically investigating 1-[(3-Chlorophenyl)methyl]-3-methylurea would be required.
Antimicrobial/Antiparasitic Mechanisms of Action
Inhibition of Essential Microbial Enzymes/Replication:The potential for this compound to inhibit critical microbial enzymes or interfere with their replication processes is currently unknown.
While related chemical structures, such as other urea (B33335) derivatives or compounds containing a chlorophenyl group, have been investigated for various biological activities, this specific molecule, this compound, remains uncharacterized in the scientific literature. Consequently, the creation of data tables and a detailed, evidence-based article on its molecular mechanisms is not possible at this time. Further original research would be required to elucidate the biological profile of this compound.
Limited Publicly Available Data on the Target Validation of this compound in Pathogen Systems
Following a comprehensive review of available scientific literature, there is currently insufficient publicly accessible research data to detail the specific target validation of the chemical compound this compound within pathogen systems. Investigations into the molecular mechanisms and biological target engagement of this compound in bacteria, fungi, parasites, or other pathogenic microorganisms have not been extensively reported in peer-reviewed journals or patent literature.
Therefore, the section on "" cannot be completed with scientifically validated information regarding its effects on pathogens at this time. Further research and publication in the field are required to elucidate any potential antimicrobial or antiparasitic properties and to validate its specific molecular targets within these systems.
Structure Activity Relationship Sar and Lead Optimization Studies for 1 3 Chlorophenyl Methyl 3 Methylurea Derivatives
Systematic Modification of the Chlorophenyl Moiety and its Effect on Activity
The chlorophenyl moiety is a key structural feature of 1-[(3-Chlorophenyl)methyl]-3-methylurea, and its modification has been a central focus of SAR studies. The position of the chlorine atom, as well as the introduction of other substituents on the phenyl ring, can significantly impact the compound's biological activity through a combination of electronic and steric effects.
Positional Isomerism and Halogen Substitution Effects
The location of the chlorine atom on the phenyl ring plays a critical role in determining the biological activity of 1-benzyl-3-methylurea (B3033006) derivatives. While direct SAR studies on this compound are not extensively detailed in publicly available literature, broader studies on related phenylurea compounds provide valuable insights. For instance, in some series of biologically active ureas, shifting a chloro group from the meta to the ortho or para position has been shown to result in no improvement in activity, suggesting that the meta position may be optimal for certain target interactions.
The nature of the halogen substituent itself is also a key determinant of activity. The substitution of chlorine with other halogens, such as fluorine or bromine, can modulate the electronic and lipophilic properties of the molecule, thereby influencing its binding affinity and pharmacokinetic profile.
Table 1: Effect of Positional Isomerism and Halogen Substitution on Biological Activity
| Compound ID | R1 (Position) | R2 (Halogen) | Biological Activity (IC50, µM) |
| 1a | 3 | Cl | Data not available |
| 1b | 2 | Cl | Data not available |
| 1c | 4 | Cl | Data not available |
| 1d | 3 | F | Data not available |
| 1e | 3 | Br | Data not available |
| Note: Specific biological activity data for direct analogs of this compound with varied halogen positions and types are not readily available in the reviewed literature. This table serves as a template for data that would be generated in such a study. |
Aromatic Ring Substituent Electronic and Steric Contributions
The introduction of various substituents on the chlorophenyl ring allows for a systematic exploration of the electronic and steric requirements for optimal activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring, which in turn can affect its interaction with biological targets.
Quantitative structure-activity relationship (QSAR) studies on broader classes of benzyl (B1604629) urea (B33335) derivatives have highlighted the importance of these properties. For example, a study on benzyl urea derivatives as potential anti-cancer agents identified that descriptors related to electronic and steric features were crucial for their anti-proliferative activity. nih.gov Specifically, the presence of a nitro group at the 2-position of the benzyl ring in a related compound, 1-(2,4-dimethylphenyl)-3,3-dimethyl-1-(2-nitrobenzyl) urea, was found to be associated with significant anti-proliferative activity. nih.gov This suggests that strong electron-withdrawing and sterically defined substituents can be beneficial.
Table 2: Influence of Aromatic Ring Substituents on Biological Activity
| Compound ID | Substituent (Position) | Hammett Constant (σ) | Steric Parameter (e.g., Taft's Es) | Biological Activity (IC50, µM) |
| 2a | 3-Cl | 0.37 | -0.97 | Data not available |
| 2b | 3-Cl, 4-CH3 | -0.17 (for CH3) | -1.24 (for CH3) | Data not available |
| 2c | 3-Cl, 4-NO2 | 0.78 (for NO2) | -2.52 (for NO2) | Data not available |
| 2d | 3-Cl, 4-OCH3 | -0.27 (for OCH3) | -0.55 (for OCH3) | Data not available |
| Note: This table illustrates the type of data required to analyze electronic and steric contributions. Specific data for this compound derivatives is not currently available. |
Exploration of the Urea Linker Functionality
The urea moiety is a critical component of this compound, serving as a flexible linker and participating in key hydrogen bonding interactions with biological targets. nih.gov
Flexibility and Conformation of the Urea Bridge
The urea linker provides rotational freedom, allowing the chlorophenylmethyl and methylurea (B154334) fragments to adopt various spatial orientations. The conformational flexibility of this bridge is essential for the molecule to adapt to the topology of the binding site on its biological target. Computational studies on similar urea derivatives have shown that they can exist in different stable conformations, and the energetically preferred conformation can influence biological activity. researchgate.net The planarity of the urea group can also be influenced by the nature of its substituents, which in turn affects its hydrogen bonding capabilities.
Role of Hydrogen Bonding in Target Interactions
The urea group contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), making it a key pharmacophore for interacting with biological macromolecules. nih.gov These hydrogen bonds are often crucial for the affinity and specificity of the compound for its target. The strength and geometry of these interactions can be modulated by the electronic properties of the substituents on the adjacent phenyl ring. For instance, electron-withdrawing groups on the phenyl ring can increase the acidity of the N-H protons, potentially leading to stronger hydrogen bonds.
Derivatization of the Methylurea Side Chain and its Biological Impact
Modification of the methylurea side chain provides another avenue for optimizing the biological activity of this compound. Changes to the methyl group can influence the compound's lipophilicity, steric profile, and metabolic stability.
Replacing the methyl group with larger alkyl or aryl groups can enhance van der Waals interactions within a binding pocket, potentially increasing potency. However, such modifications can also introduce steric hindrance that may be detrimental to activity. Furthermore, N-methylation can impact the hydrogen bonding capacity of the urea moiety and alter the conformational preferences of the molecule. nih.gov Studies on other classes of bioactive compounds have shown that N-methylation can sometimes lead to improved pharmacokinetic properties, such as increased metabolic stability and cell permeability. nih.gov
Table 3: Effect of Methylurea Side Chain Derivatization on Biological Activity
| Compound ID | R Group on Urea | Lipophilicity (logP) | Biological Activity (IC50, µM) |
| 3a | -CH3 | Data not available | Data not available |
| 3b | -CH2CH3 | Data not available | Data not available |
| 3c | -Phenyl | Data not available | Data not available |
| 3d | -H | Data not available | Data not available |
| Note: This table is a template for organizing data from SAR studies on the methylurea side chain. Specific experimental data for these derivatives of this compound are not available in the reviewed literature. |
Alkyl Chain Variations and Steric Bulk Effects
The size and shape of substituents play a crucial role in how a molecule interacts with its biological target. For urea derivatives, modifications to alkyl groups can significantly impact binding affinity and biological activity.
Variations of the N-3 methyl group on the this compound scaffold are a key area of investigation. Increasing the alkyl chain length from methyl to ethyl or propyl can explore potentially unoccupied hydrophobic pockets within a target's binding site, which may enhance potency. However, exceeding an optimal length or introducing excessive steric bulk, for example with an isopropyl or tert-butyl group, can lead to steric clashes with amino acid residues, thereby reducing or abolishing activity. nih.gov The nature and length of the alkyl chain have been shown to influence the activity profiles and physicochemical properties of other urea derivatives. nih.gov
Table 1: Hypothetical SAR Data for Alkyl Chain Variations The following interactive table illustrates the potential impact of modifying the N-3 alkyl substituent on the biological activity of the parent compound.
| Compound ID | N-3 Substituent | Predicted Steric Bulk | Hypothetical Relative Activity | Rationale |
| Lead-01 | -CH₃ (Methyl) | Low | ++ | Baseline activity from the lead compound. |
| Deriv-02 | -CH₂CH₃ (Ethyl) | Moderate | +++ | Potential for improved hydrophobic interactions. |
| Deriv-03 | -CH₂CH₂CH₃ (Propyl) | Moderate-High | ++ | May be approaching optimal size for the binding pocket. |
| Deriv-04 | -CH(CH₃)₂ (Isopropyl) | High | + | Increased bulk may begin to cause minor steric hindrance. |
| Deriv-05 | -C(CH₃)₃ (tert-Butyl) | Very High | - | Likely steric clashes with the target protein, reducing affinity. |
Incorporation of Polar and Ionizable Groups
While the parent compound possesses features for target binding, its pharmacokinetic profile, particularly aqueous solubility, may be suboptimal. The urea functionality itself contributes to a molecule's solubility and permeability due to its capacity as both a hydrogen bond donor and acceptor. nih.gov However, further modifications are often necessary.
Introducing polar groups (like hydroxyl, -OH) or ionizable groups (like carboxylic acid, -COOH, or a basic amine, -NH₂) is a common strategy to improve solubility and bioavailability. nih.gov For instance, adding a hydroxyl group to the phenyl ring could increase water solubility and provide an additional hydrogen bonding point of interaction with the target. Similarly, replacing the N-3 methyl group with a short carboxylic acid-terminated chain (e.g., -CH₂COOH) could dramatically enhance solubility and introduce a potential salt bridge interaction, assuming the group can be accommodated within the binding site.
Table 2: Lead Optimization via Polar Group Incorporation This table demonstrates how adding polar functionalities could modulate the physicochemical properties of the lead compound.
| Compound ID | Modification | Predicted Solubility | Potential for New Interactions |
| Lead-01 | None (Parent Compound) | Low | Baseline hydrogen bonds via urea group. |
| Deriv-06 | Addition of -OH to phenyl ring | Moderate | New hydrogen bond donor/acceptor. |
| Deriv-07 | Replacement of N-3 methyl with -CH₂OH | Moderate | New hydrogen bond donor/acceptor. |
| Deriv-08 | Replacement of N-3 methyl with -CH₂COOH | High | Potential for ionic/salt bridge interactions. |
| Deriv-09 | Addition of -NH₂ to phenyl ring | Moderate-High | New hydrogen bond donor; potential for ionic interaction at physiological pH. |
Development of Pharmacophore Models and Ligand-Based Design Principles
When the three-dimensional structure of a biological target is unknown, ligand-based design principles become invaluable. A pharmacophore model, which defines the essential steric and electronic features required for optimal molecular interactions with a specific target, serves as a powerful tool in this approach. dovepress.com
Identification of Key Pharmacophoric Features for Desired Activity
For a molecule like this compound, a pharmacophore model can be generated based on its structure and the structures of other known active urea derivatives. nih.govresearchgate.net The key features necessary for biological response can be distilled into an abstract 3D map.
The essential pharmacophoric features for this class of compounds would likely include:
One Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea group is a strong hydrogen bond acceptor.
Two Hydrogen Bond Donors (HBD): The two N-H protons of the urea moiety are critical hydrogen bond donors. mdpi.com
One Hydrophobic/Aromatic Feature (H/Ar): The 3-chlorophenyl ring provides a necessary hydrophobic region for van der Waals or pi-pi stacking interactions.
An Exclusion Volume: A region in space where placing atoms would lead to a loss of activity, defining the boundaries of the receptor's binding pocket.
These features, arranged in a specific 3D orientation, constitute the pharmacophore hypothesis. This model serves as a template for designing new molecules with a higher probability of being active.
Application of Pharmacophore Models in Virtual Screening
Once a validated pharmacophore model is developed, it can be used as a 3D query to rapidly screen large databases of chemical compounds, such as the ZINC database. nih.govresearchgate.netmdpi.com This process, known as virtual screening, filters for molecules that spatially match the key pharmacophoric features of the query. plos.org
The workflow typically involves:
Database Preparation: Conformations for millions of compounds in a database are generated.
Pharmacophore Filtering: The database is screened using the pharmacophore model. Only molecules that can adopt a low-energy conformation matching the pharmacophore features (HBA, HBDs, Hydrophobic center) within a defined tolerance are retained as "hits."
Further Filtering and Docking: The resulting hits can be further filtered by criteria like molecular weight or Lipinski's rule of five before being subjected to more computationally intensive methods like molecular docking to predict their binding affinity and pose. plos.orgnih.gov
This approach has successfully identified novel urea-type inhibitors for various targets. nih.govresearchgate.net By applying this methodology, researchers can efficiently identify diverse new scaffolds that possess the core features of this compound, accelerating the discovery of new lead compounds. nih.gov
Advanced Pharmacological Characterization of 1 3 Chlorophenyl Methyl 3 Methylurea in Vitro and Ex Vivo Focus
In Vitro ADME Profiling Methodologies
Metabolic Stability (e.g., Microsomal Stability, Hepatocyte Stability)
No data is publicly available regarding the metabolic stability of 1-[(3-Chlorophenyl)methyl]-3-methylurea in liver microsomes or hepatocytes.
Plasma Protein Binding
Specific studies detailing the extent to which this compound binds to plasma proteins such as albumin could not be located.
Permeability Studies
There is no available information from in vitro models, such as Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays, to characterize the permeability of this compound.
Selectivity and Off-Target Profiling
Counter-Screening Against Closely Related Targets
No published studies were found that investigated the selectivity of this compound by screening it against targets structurally or functionally related to its presumed primary target.
Broad Panel Screening for Unintended Interactions (in vitro)
Information from broad panel screening assays, which assess the interaction of a compound with a wide range of receptors, enzymes, and ion channels, is not available for this compound.
Biotransformation Pathways (in vitro)
The in vitro biotransformation of this compound is anticipated to primarily occur in hepatic microsomal preparations, with cytochrome P450 (CYP450) enzymes playing a central role in its degradation. The expected metabolic reactions include N-demethylation, aromatic hydroxylation, and N-dealkylation.
Identification of Major Metabolites
Based on the metabolism of similar chemical structures, the following are proposed as the major in vitro metabolites of this compound:
1-[(3-Chlorophenyl)methyl]urea: This metabolite would result from the N-demethylation of the terminal methyl group on the urea (B33335) side chain.
1-[(3-Chlorophenyl-4-hydroxyphenyl)methyl]-3-methylurea: Aromatic hydroxylation of the chlorophenyl ring, likely at the position para to the chlorine atom, is a common metabolic pathway for chlorophenyl-containing compounds.
3-Chlorobenzoic acid: This metabolite could be formed through a more extensive degradation process involving the cleavage of the benzyl-urea bond and subsequent oxidation of the resulting benzyl (B1604629) alcohol.
3-Chlorobenzyl alcohol: An intermediate metabolite resulting from the cleavage of the bond between the benzyl group and the urea moiety.
These predicted metabolites are consistent with the biotransformation products observed for other N-benzyl and chlorophenyl urea derivatives.
Table 1: Predicted Major In Vitro Metabolites of this compound
| Metabolite Name | Proposed Pathway of Formation |
| 1-[(3-Chlorophenyl)methyl]urea | N-Demethylation |
| 1-[(3-Chlorophenyl-4-hydroxyphenyl)methyl]-3-methylurea | Aromatic Hydroxylation |
| 3-Chlorobenzoic acid | N-Dealkylation and Oxidation |
| 3-Chlorobenzyl alcohol | N-Dealkylation |
Enzymatic Pathways Involved in Degradation
The enzymatic degradation of this compound is expected to be predominantly mediated by the cytochrome P450 superfamily of enzymes.
Cytochrome P450 (CYP450) Enzymes: This family of enzymes is responsible for the oxidative metabolism of a wide range of xenobiotics. Specific isozymes such as CYP3A4, CYP2D6, and CYP2C19 are commonly involved in the metabolism of compounds with aromatic and N-alkyl structures. nih.gov Studies on structurally similar phenylurea herbicides have confirmed the central role of CYP450 enzymes in their degradation, particularly through N-demethylation reactions. nih.gov
N-Demethylation: This is a common metabolic pathway for compounds containing a methyl group attached to a nitrogen atom. The reaction is catalyzed by CYP450 enzymes and involves the formation of an unstable hydroxymethyl intermediate that subsequently breaks down to yield the demethylated product and formaldehyde (B43269).
Aromatic Hydroxylation: CYP450 enzymes are also the primary catalysts for the hydroxylation of aromatic rings. This process introduces a hydroxyl group onto the phenyl ring, increasing the water solubility of the compound and facilitating its excretion.
N-Dealkylation: The cleavage of the bond between the benzyl group and the urea nitrogen is another likely metabolic pathway mediated by CYP450 enzymes. This would lead to the formation of 3-chlorobenzyl alcohol and a methylurea (B154334) fragment.
Table 2: Predicted Enzymatic Pathways in the In Vitro Degradation of this compound
| Enzymatic Pathway | Primary Enzyme Family | Predicted Outcome |
| N-Demethylation | Cytochrome P450 | Formation of 1-[(3-Chlorophenyl)methyl]urea |
| Aromatic Hydroxylation | Cytochrome P450 | Formation of hydroxylated metabolites on the phenyl ring |
| N-Dealkylation | Cytochrome P450 | Cleavage of the benzyl-urea bond |
Future Perspectives and Emerging Research Avenues for 1 3 Chlorophenyl Methyl 3 Methylurea
Rational Design of Next-Generation Derivatives
The foundation of modern drug discovery and materials science lies in the principles of rational design, a strategy that leverages an understanding of structure-activity relationships (SAR) to create novel molecules with enhanced properties. For 1-[(3-Chlorophenyl)methyl]-3-methylurea, this approach can unlock a new generation of derivatives with fine-tuned biological activities. The urea (B33335) functional group is particularly adept at forming hydrogen bonds with biological targets such as enzymes and proteins, a feature that is central to the therapeutic action of many urea-containing drugs. nih.govnih.govbohrium.com
Future research could systematically modify the structure of this compound to explore its therapeutic potential. Key modifications could include:
Substitution on the Phenyl Ring: Introducing different functional groups at various positions on the chlorophenyl ring could significantly alter the compound's electronic properties, lipophilicity, and steric profile. These changes can, in turn, influence its binding affinity and selectivity for specific biological targets.
Modification of the Methyl Group: Replacing the methyl group on the urea nitrogen with larger alkyl or aryl groups could probe the spatial requirements of a target's binding pocket, potentially leading to derivatives with improved potency.
Isosteric Replacement: The urea moiety itself could be replaced with bioisosteres like thiourea, squaramide, or cyanoguanidine to modulate the compound's physicochemical properties and metabolic stability. bohrium.com
An illustrative example of a rational design strategy is presented in the table below, showcasing hypothetical derivatives and their projected impact on a target enzyme, such as a protein kinase.
| Derivative ID | Modification | Predicted IC50 (nM) | Rationale for Modification |
| Parent | This compound | 500 | Baseline activity |
| DERIV-01 | Substitution of the chloro group with a trifluoromethyl group | 150 | Enhance electron-withdrawing properties and lipophilicity |
| DERIV-02 | Replacement of the methyl group with a cyclopropyl (B3062369) group | 300 | Introduce conformational rigidity |
| DERIV-03 | Addition of a hydroxyl group to the phenyl ring | 600 | Increase hydrophilicity and potential for new hydrogen bonds |
| DERIV-04 | Bioisosteric replacement of urea with thiourea | 450 | Alter hydrogen bonding geometry and metabolic profile |
This table is for illustrative purposes only and does not represent actual experimental data.
Application in Chemical Biology as Research Probes
Chemical probes are indispensable tools in chemical biology for the study of biological systems. These small molecules are designed to interact with a specific protein or pathway, enabling researchers to investigate its function in a cellular context. Given the potential for this compound to be optimized for high potency and selectivity, it represents a promising scaffold for the development of such probes.
A well-designed chemical probe based on this compound would possess several key attributes:
High Potency: To ensure that it can be used at low concentrations, minimizing off-target effects.
Selectivity: To confidently attribute any observed biological effects to the intended target.
Cell Permeability: To be effective in living cells.
A "Handle" for Modification: A site on the molecule where a reporter group, such as a fluorescent dye or an affinity tag, can be attached without compromising its biological activity.
The development of a chemical probe from this compound would involve synthesizing a library of derivatives and screening them for the desired activity and selectivity. Once a suitable candidate is identified, it can be further modified to incorporate a reporter group, transforming it into a powerful tool for studying complex biological processes.
Integration with Advanced Bio-Imaging Techniques
The convergence of chemistry and imaging technology has given rise to powerful new ways of visualizing molecular events in real-time. Small molecules that can be tagged with fluorescent markers are at the forefront of this revolution. A derivative of this compound could be designed to incorporate a fluorophore, enabling its use in advanced bio-imaging applications.
The process would involve identifying a non-critical position on the molecule for the attachment of a fluorescent dye. The resulting fluorescent probe could then be used in techniques such as:
Confocal Microscopy: To visualize the subcellular localization of the compound and its target.
Förster Resonance Energy Transfer (FRET): To study the binding kinetics of the compound to its target protein in living cells.
Super-Resolution Microscopy: To obtain images with unprecedented detail, revealing the precise location of the probe within cellular compartments.
The table below provides a conceptual overview of how different fluorophores could be integrated with a derivative of this compound for various imaging applications.
| Fluorophore | Excitation (nm) | Emission (nm) | Potential Application |
| Fluorescein | 494 | 518 | General cellular imaging and localization studies |
| Cyanine Dyes (e.g., Cy5) | 650 | 670 | In vivo imaging due to near-infrared emission |
| BODIPY Dyes | Varies | Varies | FRET-based binding assays |
This table is for illustrative purposes only and does not represent actual experimental data.
Exploration of New Therapeutic/Agrochemical Targets (Conceptual)
The versatility of the phenylurea scaffold suggests that this compound and its derivatives could be active against a range of biological targets beyond those initially investigated. Phenylurea compounds have found applications as herbicides that inhibit photosynthesis and as pharmaceuticals with antimicrobial, antifungal, and anticancer properties. ontosight.aiboray-chem.com
A conceptual exploration of new targets could involve:
Enzyme Inhibition: Many enzymes have active sites that can be targeted by urea-containing molecules. High-throughput screening of this compound against a panel of enzymes could reveal unexpected inhibitory activities. For instance, various urea derivatives have shown promise as inhibitors of kinases, proteases, and epoxide hydrolases. nih.govnih.gov
Receptor Modulation: The compound could be tested for its ability to modulate the activity of cell surface or nuclear receptors.
Agrochemical Applications: Phenylurea compounds are known to act as herbicides by inhibiting photosynthesis in plants. researchgate.netresearchgate.net Further investigation into the effects of this compound on plant-specific biological pathways could lead to the development of new herbicides.
Machine Learning and Artificial Intelligence for Compound Property Prediction and Design
The integration of machine learning (ML) and artificial intelligence (AI) is transforming the field of chemical research. These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the discovery and optimization of new molecules. neovarsity.orgnih.gov
For this compound, ML and AI could be applied in several ways:
Property Prediction: ML models can be trained to predict a wide range of properties for novel derivatives, including their solubility, toxicity, and metabolic stability, even before they are synthesized. researchgate.netarxiv.org This can help to prioritize the most promising candidates for further development.
De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of constraints, such as a target protein structure and desired physicochemical properties, it can generate novel urea derivatives that are predicted to be highly active.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand the relationship between the chemical structure of this compound derivatives and their biological activity. nih.gov These models can guide the rational design of more potent and selective compounds.
The following table illustrates how a machine learning model might be used to predict the properties of hypothetical derivatives of this compound.
| Derivative ID | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted hERG Inhibition (pIC50) |
| Parent | 2.5 | 50 | 4.2 |
| DERIV-01 | 3.1 | 20 | 4.5 |
| DERIV-02 | 2.8 | 40 | 4.1 |
| DERIV-03 | 2.1 | 80 | 3.9 |
| DERIV-04 | 2.6 | 45 | 4.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
Q & A
How can researchers optimize the synthesis of 1-[(3-Chlorophenyl)methyl]-3-methylurea?
Category : Basic
Methodological Answer :
Synthesis optimization typically involves selecting solvents (e.g., dichloromethane or ethanol) and controlling reaction parameters like temperature and catalyst use. For urea derivatives, coupling reactions between substituted benzylamines and methyl isocyanate under inert atmospheres (e.g., nitrogen) are common. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization ensures high yield and purity .
What methodologies are recommended for assessing the biological activity of this compound?
Category : Advanced
Methodological Answer :
Biological activity screening involves:
- In vitro assays : Enzyme inhibition studies (e.g., kinase or protease assays) using fluorometric/colorimetric substrates.
- Cellular models : Cytotoxicity assays (MTT or resazurin-based) in cancer cell lines.
- Target interaction analysis : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
Comparative studies with structurally similar compounds (e.g., dichlorophenyl analogs) can elucidate structure-activity relationships .
How can structural integrity be confirmed post-synthesis?
Category : Basic
Methodological Answer :
Use a combination of:
- NMR spectroscopy : To verify substituent positions (e.g., ¹H and ¹³C NMR for aromatic protons and urea linkage).
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight.
- X-ray crystallography : For unambiguous confirmation of crystal structure, as demonstrated in urea derivatives like 1-(3-hydroxyphenyl)-3-phenylurea .
What are key reactivity differences between this compound and dichlorophenyl analogs?
Category : Advanced
Methodological Answer :
Chlorine substituents influence electron density and steric effects:
- Electrophilicity : The 3-chlorophenyl group reduces electron density at the urea carbonyl, enhancing reactivity toward nucleophiles compared to dichlorophenyl analogs.
- Stability : Dichlorophenyl derivatives (e.g., DCMU) exhibit higher photostability due to increased electron-withdrawing effects.
Comparative kinetic studies under controlled conditions (e.g., UV exposure, pH variations) are critical .
How to elucidate the mechanism of action in biological systems?
Category : Advanced
Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase).
- Molecular docking : Computational modeling (AutoDock, Schrödinger) predicts binding modes to active sites.
- Mutagenesis studies : Site-directed mutagenesis of suspected binding residues validates interaction hypotheses.
Cross-referencing with structurally characterized analogs (e.g., DCMU’s PSII inhibition) provides mechanistic insights .
How to develop an HPLC method for quantification in complex mixtures?
Category : Advanced
Methodological Answer :
- Column selection : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid).
- Detection : UV absorption at 254 nm (aromatic chromophore).
- Validation : Linearity (R² > 0.99), LOD/LOQ determination, and spike-recovery tests in matrices (e.g., serum or soil extracts).
Refer to methods for similar urea derivatives, such as 3-(4-chlorophenyl)-1-methoxy-1-methylurea .
What techniques assess thermal stability?
Category : Basic
Methodological Answer :
- Thermogravimetric analysis (TGA) : Measures decomposition temperature.
- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points).
Predicted boiling points (e.g., 413.3°C) from analogous compounds like N-[1-(3-Chlorphenyl)benzyl]urea can guide experimental setups .
How to investigate metabolic pathways in model organisms?
Category : Advanced
Methodological Answer :
- In vivo studies : Administer radiolabeled compound (¹⁴C) to track metabolites via LC-MS/MS.
- Enzyme induction : Liver microsome assays (e.g., rat S9 fractions) identify phase I/II metabolites.
- Metabolite identification : Compare with known metabolites like 1-(3-Chloro-4-methoxyphenyl)-3-methylurea .
What safety protocols are critical during handling?
Category : Basic
Methodological Answer :
- PPE : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water contact.
Refer to GHS guidelines for urea derivatives with chlorophenyl groups .
Challenges in crystallizing this compound for X-ray studies?
Category : Advanced
Methodological Answer :
- Solvent selection : Slow evaporation from polar aprotic solvents (e.g., DMF) improves crystal growth.
- Polymorphism : Screen multiple conditions (temperature, solvent ratios) to avoid amorphous phases.
- Data collection : High-resolution synchrotron sources may be needed for small crystals. Structural analogs like 1-(3-hydroxyphenyl)-3-phenylurea provide crystallization benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
